3-(3-Chlorophenyl)-2',6'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone is a useful research compound. Its molecular formula is C15H11Cl3O and its molecular weight is 313.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone, as a chlorinated compound, is part of a broader category of chemicals that have been extensively studied for their environmental impact, particularly in aquatic environments. Research focusing on chlorophenols, a related class of compounds, has shown that these substances can exert moderate to significant toxic effects on mammalian and aquatic life. The toxicity varies with exposure duration and environmental conditions, highlighting the need for careful management of such chemicals to mitigate their impact on ecosystems. Chlorophenols' persistence in the environment is variable; it can be low in the presence of adapted microflora capable of biodegrading these compounds, but may become moderate to high depending on environmental conditions, most notably for compounds similar to this compound (Krijgsheld & Gen, 1986).
Analytical and Detection Techniques
The development and optimization of analytical methods for detecting chlorinated phenols and their derivatives in environmental samples are crucial for monitoring and managing their environmental impact. Advances in fluorescence-based chemosensors, for example, provide highly selective and sensitive methods for detecting specific metal ions and organic molecules, including chlorophenols. These chemosensors can potentially be adapted for environmental monitoring of compounds like this compound and their degradation products, aiding in the assessment of their distribution and concentration in various environmental compartments (Roy, 2021).
Treatment and Mitigation Strategies
Research into the treatment of wastewater from industries that use or produce chlorinated compounds, including this compound, is critical for reducing their environmental release. Studies have explored various treatment technologies, such as advanced oxidation processes, bioremediation, and membrane filtration, to effectively remove these compounds from wastewater before discharge. The combination of biological processes and granular activated carbon has been shown to remove a significant percentage of chlorophenols and their derivatives from industrial wastewater, highlighting the potential for mitigating the environmental impact of such chemicals (Goodwin et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone is the oxidative phosphorylation process in cells . This compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
CCCP acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The chemical acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, disrupting the normal activity of electron carriers . This disruption leads to a decrease in the efficiency of ATP synthase, the enzyme responsible for ATP production .
Result of Action
The primary result of CCCP’s action is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPMXTVNCQTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644457 | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-50-3 | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.